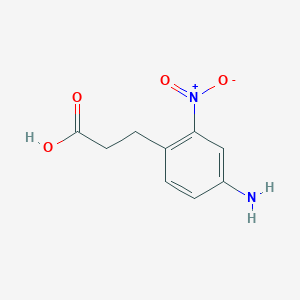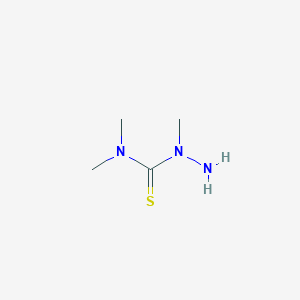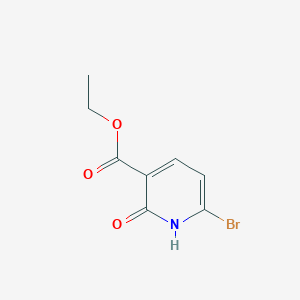
3-(4-Amino-2-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(4-amino-2-nitrofenil)propanoico es un compuesto orgánico con la fórmula molecular C9H10N2O4. Es un derivado de la fenilalanina, donde el anillo fenilo está sustituido con un grupo amino en la posición 4 y un grupo nitro en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-(4-amino-2-nitrofenil)propanoico generalmente involucra la nitración de la 4-aminofenilalanina. Las condiciones de reacción a menudo incluyen el uso de ácido nítrico concentrado y ácido sulfúrico como agentes nitrantes. La reacción se lleva a cabo a bajas temperaturas para controlar el proceso de nitración y evitar la sobrenitración.
Métodos de producción industrial
Los métodos de producción industrial para el ácido 3-(4-amino-2-nitrofenil)propanoico pueden implicar procesos de nitración similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean pasos de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-(4-amino-2-nitrofenil)propanoico experimenta diversas reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, donde se puede reemplazar por otros grupos funcionales.
Oxidación: El compuesto puede sufrir reacciones de oxidación, donde el grupo amino se oxida a un grupo nitroso o nitro.
Reactivos y condiciones comunes
Reducción: Gas hidrógeno, paladio sobre carbono y etanol como disolvente.
Sustitución: Diversos nucleófilos como haluros, alcoholes y aminas.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Principales productos formados
Reducción: Ácido 3-(4-amino-2-aminofenil)propanoico.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: Ácido 3-(4-amino-2-nitrosofenil)propanoico o ácido 3-(4-amino-2-nitrofenil)propanoico.
Aplicaciones Científicas De Investigación
El ácido 3-(4-amino-2-nitrofenil)propanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con las interacciones enzima-sustrato y las modificaciones de proteínas.
Industria: El compuesto se puede utilizar en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(4-amino-2-nitrofenil)propanoico implica su interacción con dianas moleculares específicas. Los grupos amino y nitro en el anillo fenilo pueden participar en enlaces de hidrógeno e interacciones electrostáticas con enzimas y receptores. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-amino-3-(4-nitrofenil)propanoico
- Ácido 3-(4-aminofenil)propanoico
- Ácido 3-(4-nitrofenil)propanoico
Unicidad
El ácido 3-(4-amino-2-nitrofenil)propanoico es único debido a la presencia de grupos amino y nitro en el anillo fenilo. Esta doble funcionalidad permite que el compuesto participe en una amplia gama de reacciones químicas e interacciones, lo que lo convierte en una molécula versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C9H10N2O4 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
3-(4-amino-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4,10H2,(H,12,13) |
Clave InChI |
RSRNSLSJZOFVNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)[N+](=O)[O-])CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)

![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)



![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)
![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
